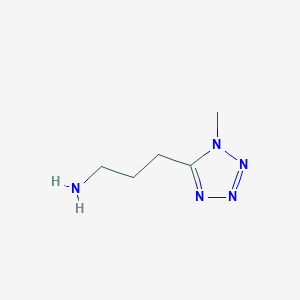

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is a versatile chemical compound with a unique structure that finds applications in various fields of scientific research. It is known for its reactivity and is used in drug discovery, catalysis, and material science.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Similar compounds have been known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

The compound’s molecular weight of 990946 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Similar compounds have been found to induce apoptosis in certain cell lines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine typically involves the [2+3]-cycloaddition reaction between a nitrile and an azide. This method is favored due to its efficiency and the ability to produce the tetrazole ring system, which is a key structural feature of the compound . The reaction conditions often involve the use of catalysts such as zinc chloride (ZnCl₂) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing advanced techniques and equipment to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although the tetrazole ring is generally resistant to oxidation due to its low HOMO energy.

Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxytetrazoles, while substitution reactions can yield a variety of substituted tetrazole derivatives .

Wissenschaftliche Forschungsanwendungen

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It serves as a building block for synthesizing other complex molecules and is used in catalysis to accelerate chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: It is explored in drug discovery for developing new therapeutic agents, particularly due to its ability to form stable tetrazole rings.

Industry: The compound is used in material science for creating advanced materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-5-aminotetrazole: A related compound with similar structural features and reactivity.

5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole: Another tetrazole derivative with distinct properties and applications.

Uniqueness

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is unique due to its specific structure, which combines the tetrazole ring with a propan-1-amine group. This combination enhances its reactivity and versatility, making it valuable in various research and industrial applications.

Biologische Aktivität

3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine, a compound characterized by its tetrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its anticancer, antifungal, and enzyme inhibition activities.

The molecular formula of this compound is C4H8N4 with a molecular weight of 128.13 g/mol. Its structure features a propanamine backbone substituted with a tetrazole ring, which is known for its biological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₄ |

| Molecular Weight | 128.13 g/mol |

| CAS Number | 1243154-42-8 |

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole groups exhibit significant anticancer properties. For instance, a study highlighted the potential of tetrazole derivatives in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.

Case Study:

A specific derivative of tetrazole was shown to inhibit the growth of several cancer cell lines in vitro. The IC50 values for these compounds ranged from low micromolar to nanomolar concentrations, demonstrating potent activity against various cancer types.

Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies revealed that this compound exhibits antifungal activity against strains such as Aspergillus niger and Penicillium digitatum.

Table: Antifungal Activity Results

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Aspergillus niger | 16 |

| Penicillium digitatum | 14 |

| Geotrichum candidum | 15 |

These results suggest that the compound could serve as a basis for developing new antifungal agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as alpha-amylase. The inhibition of alpha-amylase is particularly relevant for managing diabetes as it slows carbohydrate digestion.

Alpha-Amylase Inhibition Study:

In a comparative study, the IC50 value for this compound was found to be significantly lower than that of acarbose (a standard inhibitor), indicating its potential as an effective anti-diabetic agent.

Table: Enzyme Inhibition Data

| Compound | IC50 (mg/mL) |

|---|---|

| 3-(1-Methyl-1H-tetrazol-5-yl)propan-1-amine | 0.12 |

| Acarbose | 0.26 |

Mechanistic Insights

The biological activities of this compound can be attributed to the unique properties of the tetrazole ring. Tetrazoles are known to interact with various biological targets due to their ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules.

Eigenschaften

IUPAC Name |

3-(1-methyltetrazol-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-10-5(3-2-4-6)7-8-9-10/h2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLDLWGIARXTQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.